Anti-HIV-1 Activity: Salvianan A vs. B vs. C
In a direct head-to-head evaluation of oxazole-containing diterpenoids isolated from *Salvia miltiorrhiza* cell cultures, Salvianan A (compound 1) exhibited no detectable inhibition of wild-type HIV-1 replication, while Salvianan B (compound 2) and Salvianan C (compound 3) displayed potent inhibitory activities with IC50 values of 0.03 μM and 1.2 μM, respectively [1]. This 40-fold difference in potency between the two active analogs underscores the critical importance of specific structural features for anti-HIV-1 activity.
Salvianan B: IC50 0.03 μM
Salvianan C: IC50 1.2 μM
| Evidence Dimension | Inhibition of wild-type HIV-1 replication |
|---|---|
| Target Compound Data | No detectable inhibition (IC50 > maximum tested concentration) |
| Comparator Or Baseline | Salvianan B (compound 2): IC50 = 0.03 μM; Salvianan C (compound 3): IC50 = 1.2 μM |
| Quantified Difference | Salvianan A shows no activity vs. potent inhibition for Salvianan B (0.03 μM) and Salvianan C (1.2 μM) |
| Conditions | Wild-type HIV-1 replication assay in cellular model (as reported in Zhang et al., 2017) |
Why This Matters
This data establishes Salvianan A as a chemically authenticated negative control essential for validating anti-HIV-1 screening assays and for dissecting the structure-activity relationship of oxazole-diterpenoid scaffolds.
- [1] Zhang D, Guo J, Zhang M, Liu X, Ba M, Tao X, Yu L, Guo Y, Dai J. Oxazole-Containing Diterpenoids from Cell Cultures of Salvia miltiorrhiza and Their Anti-HIV-1 Activities. J Nat Prod. 2017 Dec 22;80(12):3241-3246. View Source
